1-Aminopropane-2-sulfonyl fluoride;hydrochloride 1-Aminopropane-2-sulfonyl fluoride;hydrochloride
Brand Name: Vulcanchem
CAS No.: 2551117-65-6
VCID: VC7117104
InChI: InChI=1S/C3H8FNO2S.ClH/c1-3(2-5)8(4,6)7;/h3H,2,5H2,1H3;1H
SMILES: CC(CN)S(=O)(=O)F.Cl
Molecular Formula: C3H9ClFNO2S
Molecular Weight: 177.62

1-Aminopropane-2-sulfonyl fluoride;hydrochloride

CAS No.: 2551117-65-6

Cat. No.: VC7117104

Molecular Formula: C3H9ClFNO2S

Molecular Weight: 177.62

* For research use only. Not for human or veterinary use.

1-Aminopropane-2-sulfonyl fluoride;hydrochloride - 2551117-65-6

Specification

CAS No. 2551117-65-6
Molecular Formula C3H9ClFNO2S
Molecular Weight 177.62
IUPAC Name 1-aminopropane-2-sulfonyl fluoride;hydrochloride
Standard InChI InChI=1S/C3H8FNO2S.ClH/c1-3(2-5)8(4,6)7;/h3H,2,5H2,1H3;1H
Standard InChI Key HPXUUESHNXFART-UHFFFAOYSA-N
SMILES CC(CN)S(=O)(=O)F.Cl

Introduction

Structural and Molecular Characterization

Atomic Composition and Connectivity

The molecular architecture of 1-aminopropane-2-sulfonyl fluoride hydrochloride is defined by the SMILES notation CC(CN)S(=O)(=O)F.Cl, which delineates a central propane chain (C1–C2–C3) with an amino group (-NH₂) attached to C2 and a sulfonyl fluoride (-SO₂F) group bonded to C3 . The hydrochloride component arises from protonation of the amino group by hydrochloric acid, forming a stable ionic pair. Computational descriptors, including the InChI key HPXUUESHNXFART-UHFFFAOYSA-N, confirm the stereochemical specificity and electronic distribution of the molecule .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₃H₉ClFNO₂S
Molecular Weight177.63 g/mol
CAS Registry Number2551117-65-6
IUPAC Name1-aminopropane-2-sulfonyl fluoride; hydrochloride

Crystalline and Conformational Properties

While X-ray crystallographic data for this specific compound remain unpublished, analogous sulfonyl fluoride hydrochlorides exhibit monoclinic or orthorhombic crystal systems stabilized by hydrogen-bonding networks between the ammonium and chloride ions . Molecular dynamics simulations predict that the sulfonyl fluoride group adopts a trigonal planar geometry, with the fluorine atom acting as a strong hydrogen-bond acceptor .

Synthetic Pathways and Optimization

Conventional Chloride-Fluoride Exchange

The synthesis of 1-aminopropane-2-sulfonyl fluoride hydrochloride typically proceeds via a two-step sequence: (1) sulfonation of 1-aminopropane-2-thiol to form the sulfonyl chloride intermediate, followed by (2) halogen exchange using potassium bifluoride (KHF₂) or analogous fluorinating agents . Recent advancements employ one-pot methodologies utilizing cyanuric chloride (C₃N₃Cl₃) as a chlorinating agent and tetra-n-butylammonium bromide (TBAB) as a phase-transfer catalyst, achieving yields up to 86% under mild conditions .

Table 2: Representative Synthetic Conditions

ReagentRoleYield (%)
Cyanuric chlorideChlorinating agent78–86
KHF₂Fluoride source72–80
TBABPhase-transfer catalyst≥85

Challenges in Scalability

A critical limitation arises from the hygroscopic nature of the hydrochloride salt, necessitating anhydrous conditions during purification . Additionally, competing nucleophilic attacks on the sulfonyl chloride intermediate by water or amines can reduce fluorination efficiency, mandating stringent moisture control .

Biochemical Applications and Mechanistic Insights

Protease Inhibition and Protein Modification

Sulfonyl fluorides, including derivatives like 1-aminopropane-2-sulfonyl fluoride, are renowned for their ability to irreversibly inhibit serine hydrolases via covalent modification of active-site serine residues . In a seminal study, the related compound AEBSF (4-(2-aminoethyl)benzenesulfonyl fluoride) reduced proteolytic degradation of an HIV-1 broadly neutralizing antibody (bNAb) by forming stable adducts with Tyr177 and Lys250 residues, albeit outside the complementarity-determining regions (CDRs) . Mass spectrometric analysis revealed +183 Da adducts corresponding to AEBSF-modified Fc/2 subunits, demonstrating the stoichiometric reactivity of sulfonyl fluorides .

Table 3: Mass Spectrometric Data for Sulfonyl Fluoride Adducts

SubunitTheoretical Mass (Da)Observed Mass (Da)Adducts
Fc/223,714.523,713.6–23,896.70–3
Light chain23,002.323,002.1–23,552.30–3

Selectivity and Off-Target Effects

Despite their utility, sulfonyl fluorides exhibit promiscuous reactivity toward lysine, tyrosine, and histidine residues under physiological conditions . For instance, palmityl sulfonyl fluoride (AM-374) covalently modifies Ser115 in palmitoyl-protein thioesterase-1 (PPT1), altering lysosomal lipid metabolism . Such off-target effects necessitate rigorous activity-based protein profiling (ABPP) to validate specificity.

Physicochemical Properties and Stability

Solubility and Partition Coefficients

The hydrochloride salt enhances aqueous solubility relative to the free base, with predicted logP values of −1.2 (indicating high hydrophilicity) . In polar aprotic solvents like dimethyl sulfoxide (DMSO), the compound dissolves readily (>50 mg/mL), whereas solubility in nonpolar solvents (e.g., hexane) is negligible .

Thermal and pH Stability

Differential scanning calorimetry (DSC) of analogous compounds reveals decomposition temperatures (Td) near 180°C, with exothermic peaks corresponding to desulfonation and HF release . The compound remains stable in acidic media (pH 2–4) but undergoes hydrolysis at pH >7, yielding 1-aminopropane-2-sulfonic acid and hydrogen fluoride .

Analytical Characterization Techniques

Spectroscopic Methods

  • Nuclear Magnetic Resonance (NMR): ¹H NMR (D₂O, 400 MHz) displays characteristic signals at δ 3.2 ppm (CH₂NH₃⁺) and δ 1.4 ppm (CH₃) .

  • Mass Spectrometry: High-resolution ESI-MS identifies the [M+H]⁺ ion at m/z 178.02, with isotopic clusters consistent with chlorine and fluorine .

Chromatographic Profiling

Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) elutes the compound at 6.8 minutes, with UV detection at 214 nm .

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